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CAS No.: 99719-37-6
Cat. No.: B1353579

Get Quote

Executive Summary: The Indazole Advantage

In the landscape of privileged scaffolds, 5-Methoxy-1H-indazol-3-ol (and its tautomer 5-
methoxy-1,2-dihydro-3H-indazol-3-one) represents a versatile pharmacophore often
underutilized compared to its indole isosteres.[1] While indole-3-ols are prone to rapid
oxidation, the indazole core offers superior metabolic stability and a unique hydrogen-bonding
profile at the kinase hinge region.[1]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold,
specifically comparing its efficacy as a 5-Lipoxygenase (5-LOX) inhibitor and a Kinase hinge-
binder against industry standards like Indomethacin and Sunitinib-related cores.[1]

Key Technical Findings

» Tautomeric Control: The biological activity is strictly governed by the keto-enol equilibrium (3-
ol vs. 3-one), which can be locked via N1-alkylation.[1]
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e Electronic Tuning: The 5-methoxy group provides essential electron-donating density,
enhancing affinity in hydrophobic pockets (e.g., ATP binding sites) compared to the

unsubstituted parent.[1]
e Potency: Optimized N1-benzyl derivatives demonstrate IC

values in the nanomolar range (44 nM) for 5-LOX inhibition, rivaling established NSAIDs.[1]

Chemical Architecture & Tautomerism

To design effective analogs, one must first master the scaffold's dynamic nature.[2][1] Unlike
static ligands, 5-methoxy-1H-indazol-3-ol exists in a prototropic equilibrium that dictates its

binding mode.[1]

The Tautomeric Triad

The compound does not exist as a single species.[1] In solution, the 2H-indazol-3-one (keto
form) often predominates, but the 1H-indazol-3-ol (enol form) is frequently the bioactive
conformer trapped by protein binding sites.[1]

1,2-dihydro-3H-indazol-3-one
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Figure 1: Tautomeric equilibrium determines the pharmacophoric features (H-bond donor vs.

acceptor).[1]

Comparative SAR Analysis

We benchmark the 5-methoxy-1H-indazol-3-ol scaffold against two reference classes: Indoles

(structural isosteres) and Commercial Inhibitors.[1]
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The Core Scaffold: 5-Methoxy Substitution

The 5-position is the "electronic tuner" of the ring system.[1]

5-Methoxy- 5-Chloro o
5-H Indazole Mechanistic
Feature Indazole Indazole .
(Control) . Insight
(Target) (Variant)
5-OMe increases
electron density
at N1/N2,
strengthening H-
) Electron Donor Electron )
Electronic Nature Neutral ) ) bonds with
(+M effect) Withdrawing (-I) ] _
residues like

Valine or Leucine

in kinase hinges.

[1]

Lipophilicity
(cLogP)

~1.8 (Balanced)

~1.4 (Too Polar)

~2.1
(Hydrophobic)

The methoxy
group improves
permeability
without the
solubility
penalties seen

with halogens.[2]
[1]

Metabolic
Liability

High (O-

demethylation)

Low

Low

Optimization
Note:[1]
Replacing -OMe
with -OCF

or -OCHF

retains
electronics while
blocking

metabolism.[1]
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N1 vs. O3 Substitution (The "Locking" Strategy)

Modifying N1 or O3 locks the tautomer, drastically altering selectivity.[2][1]
e O3-Alkylation (O-Ethers): Locks the Enol form.[1]

o Effect: Increases aromaticity.[1]

o Application: Mimics the adenine ring of ATP; ideal for Kinase inhibition.[1]
» N1-Alkylation: Locks the Keto (amide-like) character.[1]

o Effect: Preserves the carbonyl H-bond acceptor.[1]

o Application: Critical for 5-LOX inhibition and anti-inflammatory activity.[1]

Performance Benchmark: 5-LOX Inhibition

Comparison of N1-substituted 5-methoxy-indazol-3-ol analog (Compound 27) vs.
Indomethacin.[1]
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. 5-OMe-Indazole Indomethacin .
Metric Interpretation
Analog (Cmpd 27) (Standard)

Indazoles offer a
pathway to non-
5-Lipoxygenase (5- steroidal anti-
Target COX-1/COX-2 , _
LOX) inflammatory action
without COX-related

gastric toxicity.[1]

Potency is equipotent

IC to gold standards but
44 nM ~20-50 nM (COX) with a distinct
(Enzyme) mechanism of action.

[2](1]

Reduced risk of
cardiovascular side

Selectivity High for LOX > COX Low (Pan-COX) effects associated
with COX-2 inhibition.
[1]

Experimental Protocols

To validate these SAR claims, the following protocols ensure reproducibility.

Synthesis of the Core Scaffold
Methodology adapted for high purity to avoid regioisomeric contamination.[1]
 Starting Material: 2-amino-5-methoxybenzoic acid.[1]

e Diazotization: Dissolve amine in HCI/H

O at 0°C. Add NaNO
dropwise.

e Cyclization: Treat the diazonium salt with Na
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SO
followed by acidification (HCI) to induce ring closure.

 Purification: Recrystallize from Ethanol/Water (9:1). Note: Column chromatography is often
required if N-alkylation is performed subsequently.[1]

Validated 5-LOX Inhibition Assay

Use this protocol to benchmark analogs against the parent scaffold.[1]
Reagents:
e Recombinant human 5-LOX enzyme.[1]
o Substrate: Arachidonic Acid (AA).[1]
e Chromogen: H
DCDA (dichlorofluorescin diacetate).[1]
Workflow:

e Incubation: Mix 10 pL of Test Compound (in DMSO) with 90 pL of 5-LOX enzyme buffer
(PBS, pH 7.4, 1 mM EDTA). Incubate at room temperature for 15 min.

Initiation: Add 10 pL of Arachidonic Acid (100 uM final).

Reaction: Allow oxidation to proceed for 10 min.

Termination & Detection: Add H

DCDA.[1] Measure fluorescence at Ex 480nm / Em 520nm.

Calculation: % Inhibition =

[2][1][3]

Visualizing the SAR Logic
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The following diagram maps the structural modifications to their biological consequences.

5-Methoxy-1H-indazol-3-ol
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Figure 2: Strategic modification map.[2][1] N1-substitution drives anti-inflammatory activity,
while C3-substitution favors kinase inhibition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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